1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one is a chemical compound with the molecular formula C₃₃H₄₈O . This compound is characterized by its complex structure, which includes a fluorenyl group attached to a nonanone chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one involves several steps, typically starting with the preparation of the fluorenyl group. The synthetic route often includes:
Alkylation: Introduction of the butylheptyl group to the fluorenyl core.
Ketone Formation: Attachment of the nonanone chain through a series of reactions, including Friedel-Crafts acylation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one exerts its effects involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic systems, while the nonanone chain can participate in hydrogen bonding and hydrophobic interactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one can be compared with other fluorenyl ketones and nonanone derivatives. Similar compounds include:
- 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]octan-1-one
- 1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]decan-1-one
These compounds share structural similarities but differ in the length of the alkyl chain, which can influence their chemical properties and applications .
Properties
CAS No. |
61314-23-6 |
---|---|
Molecular Formula |
C33H48O |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-[7-(3-butylheptyl)-9H-fluoren-2-yl]nonan-1-one |
InChI |
InChI=1S/C33H48O/c1-4-7-10-11-12-13-16-33(34)28-20-22-32-30(24-28)25-29-23-27(19-21-31(29)32)18-17-26(14-8-5-2)15-9-6-3/h19-24,26H,4-18,25H2,1-3H3 |
InChI Key |
MSSJLYSBDIYPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCC(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.